

An In-Depth Technical Guide to 2,3,4-Trimethyl-3-pentanol

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Compound of Interest

Compound Name: 2,3,4-Trimethyl-3-pentanol

Cat. No.: B156913

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This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of **2,3,4-trimethyl-3-pentanol**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Physical Properties

2,3,4-Trimethyl-3-pentanol, a tertiary alcohol, is also known by synonyms such as 1,1-Diisopropylethanol and Diisopropylmethylcarbinol.^{[1][2]} It is classified as a tertiary alcohol because the hydroxyl (-OH) group is attached to a carbon atom that is bonded to three other carbon atoms.^{[1][3]} This branched structure consists of a five-carbon pentane chain with methyl groups at the second, third, and fourth positions.^[1] It typically appears as a colorless to light brown or yellow liquid with a characteristic fruity odor and has limited solubility in water but is soluble in organic solvents.^{[1][2]}

Table 1: Chemical Identifiers for **2,3,4-Trimethyl-3-pentanol**

Identifier	Value
IUPAC Name	2,3,4-trimethylpentan-3-ol
CAS Number	3054-92-0[4]
Molecular Formula	C ₈ H ₁₈ O[4]
Molecular Weight	130.23 g/mol [2][5]
InChI	InChI=1S/C8H18O/c1-6(2)8(5,9)7(3)4/h6-7,9H,1-5H3[1][4]
InChIKey	PLSMHHUFDLYURK-UHFFFAOYSA-N[1][4]
SMILES	CC(C)C(C)(O)C(C)C[1]

Table 2: Physicochemical Properties of **2,3,4-Trimethyl-3-pentanol**

Property	Value
Boiling Point	78 °C @ 46.00 mm Hg[2][5]
Density	0.846 - 0.850 g/cm ³
Refractive Index	1.433 - 1.438
Flash Point	122.00 °F (TCC)
logP (o/w)	2.27

Synthesis Protocol

A common and effective method for the synthesis of tertiary alcohols such as **2,3,4-trimethyl-3-pentanol** is the Grignard reaction. This involves the reaction of a Grignard reagent with a suitable ketone.

Experimental Protocol: Grignard Synthesis of 2,3,4-Trimethyl-3-pentanol

Objective: To synthesize **2,3,4-trimethyl-3-pentanol** from 2,4-dimethyl-3-pentanone and methylmagnesium bromide.

Materials:

- 2,4-dimethyl-3-pentanone
- Methylmagnesium bromide (3.0 M solution in diethyl ether)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Addition funnel
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- **Reaction Setup:** A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.
- **Reagent Addition:** 2,4-dimethyl-3-pentanone (1 equivalent) is dissolved in anhydrous diethyl ether and added to the reaction flask. The solution is cooled to 0 °C in an ice bath.

- Grignard Reaction: Methylmagnesium bromide solution (1.1 equivalents) is added dropwise from the addition funnel to the stirred solution of the ketone over a period of 30 minutes. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 1 hour.
- Quenching: The reaction mixture is cooled to 0 °C, and the reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
- Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether. The organic layers are combined.
- Washing and Drying: The combined organic layer is washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by fractional distillation to yield pure **2,3,4-trimethyl-3-pentanol**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Protocol:

- Sample Preparation: A small amount of purified **2,3,4-trimethyl-3-pentanol** is dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 300 MHz or higher field NMR spectrometer (e.g., Bruker DPX-300).
- Data Acquisition: The ¹H NMR spectrum is acquired at room temperature. Key parameters include a spectral width of 15 ppm, a relaxation delay of 1 second, and 16 scans.

¹³C NMR Spectroscopy Protocol:

- Sample Preparation: The same sample prepared for ¹H NMR spectroscopy is used.

- Instrumentation: A 75 MHz or higher field NMR spectrometer (e.g., Bruker DPX-300).
- Data Acquisition: The ^{13}C NMR spectrum is acquired with proton decoupling. Key parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024).

Infrared (IR) Spectroscopy

FTIR Spectroscopy Protocol:

- Sample Preparation: A drop of the neat liquid sample of **2,3,4-trimethyl-3-pentanol** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm^{-1} . A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

- Sample Introduction: A dilute solution of **2,3,4-trimethyl-3-pentanol** in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and introduction.
- Instrumentation: A mass spectrometer equipped with an electron ionization source.
- Data Acquisition: The sample is ionized using a standard electron energy of 70 eV. The mass spectrum is scanned over a mass-to-charge (m/z) range of, for example, 40-200 amu.

Safety and Handling

2,3,4-Trimethyl-3-pentanol is a flammable liquid and vapor. It is harmful if swallowed.^[2]

Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Chemical Structure Visualization

Caption: Chemical structure of **2,3,4-trimethyl-3-pentanol**.

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